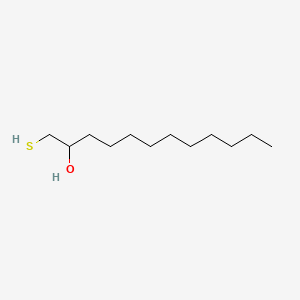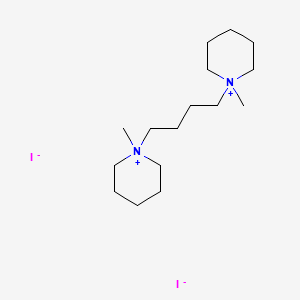
1,1',2,2'-Tetraoleoyl cardiolipin(disodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) is a unique phospholipid primarily found in the inner mitochondrial membrane. It plays a crucial role in mitochondrial function, particularly in the process of oxidative phosphorylation. This compound is characterized by its four oleoyl groups attached to the glycerol backbone, making it a significant component in the study of mitochondrial biology and related disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) typically involves the esterification of glycerol with oleic acid. The process can be summarized as follows:
Esterification: Glycerol is reacted with oleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified using techniques like column chromatography or recrystallization.
Conversion to Disodium Salt: The purified tetraoleoyl cardiolipin is then converted to its disodium salt form by reacting with sodium hydroxide.
Industrial Production Methods
Industrial production of 1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with oleic acid.
Continuous Purification: Use of industrial-scale chromatography or crystallization techniques.
Salt Conversion: Conversion to the disodium salt form using sodium hydroxide in large reactors.
Chemical Reactions Analysis
Types of Reactions
1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide or cytochrome c, it can undergo oxidation, leading to the formation of oxidized cardiolipin species.
Hydrolysis: Acidic or basic hydrolysis can break down the ester bonds, releasing oleic acid and glycerol.
Substitution: Certain substitution reactions can occur, where the oleoyl groups are replaced by other fatty acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, cytochrome c, and other reactive oxygen species.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Fatty acid chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Oxidized cardiolipin species.
Hydrolysis: Oleic acid and glycerol.
Substitution: Cardiolipin derivatives with different fatty acid chains.
Scientific Research Applications
1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Essential for studying mitochondrial function, membrane structure, and dynamics.
Medicine: Investigated for its role in mitochondrial disorders, such as Barth syndrome, and its potential therapeutic applications.
Industry: Utilized in the formulation of liposomal drug delivery systems and other biotechnological applications.
Mechanism of Action
1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) exerts its effects primarily through its role in the mitochondrial membrane. It is essential for the proper functioning of several inner mitochondrial membrane proteins, including respiratory chain complexes. The compound participates in mitochondrial oxidative phosphorylation by stabilizing these protein complexes and facilitating efficient electron transport. Additionally, it plays a role in apoptosis by interacting with cytochrome c and other apoptotic factors.
Comparison with Similar Compounds
Similar Compounds
1,1’,2,2’-Tetrapalmitoyl cardiolipin (disodium salt): Similar structure but with palmitoyl groups instead of oleoyl groups.
1,1’,2,2’-Tetramyristoyl cardiolipin (disodium salt): Contains myristoyl groups.
1,1’,2,2’-Tetraarachidonoyl cardiolipin (disodium salt): Contains arachidonoyl groups.
Uniqueness
1,1’,2,2’-Tetraoleoyl cardiolipin (disodium salt) is unique due to its specific fatty acid composition, which influences its biophysical properties and interactions with mitochondrial proteins. The presence of oleoyl groups provides distinct fluidity and stability to the mitochondrial membrane, making it particularly important for studies related to mitochondrial function and disorders.
Properties
Molecular Formula |
C81H148Na2O17P2 |
|---|---|
Molecular Weight |
1502.0 g/mol |
IUPAC Name |
disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C81H150O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h33-40,75-77,82H,5-32,41-74H2,1-4H3,(H,87,88)(H,89,90);;/q;2*+1/p-2/b37-33-,38-34-,39-35-,40-36-;;/t76-,77-;;/m1../s1 |
InChI Key |
HRSSZYQZKAQQME-VXEUWOLISA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)










![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
